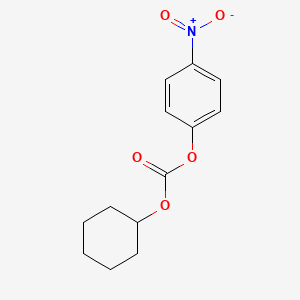
环己基(4-硝基苯基)碳酸酯
描述
Cyclohexyl (4-nitrophenyl) carbonate, or 4-CNPC, is an organic compound with a molecular formula of C11H13NO5. It is a white, crystalline solid, and is used as a reagent in various chemical reactions. It is also known as 4-nitrophenyl cyclohexyl carbonate, 4-nitrocyclohexyl carbonate, and 4-nitrocyclohexyl phenyl carbonate. 4-CNPC is a versatile reagent in organic synthesis, and is used in a variety of reactions, such as the synthesis of heterocyclic compounds, peptides, and polymers.
科学研究应用
催化抗体制备研究:
- 环己基(4-硝基苯基)碳酸酯已在催化抗体的背景下进行了研究。Resmini 等人 (1997) 和 Gallacher 等人 (1991) 的研究探索了多克隆催化抗体的水解活性,揭示了酪氨酸和精氨酸侧链在催化中的重要作用,并深入了解了抗体介导的水解机制 (Resmini 等人,1997) (Gallacher 等人,1991)。
聚酰亚胺合成:
- Yang 等人 (2004) 研究了有机可溶性聚酰亚胺的合成和性质,使用了一种工艺,包括在碳酸钾存在下 1,1-双(4-羟基苯基)环己烷和 2-氯-5-硝基苯三氟化物的亲核取代反应。这项研究有助于理解聚酰亚胺的性质和应用 (Yang 等人,2004)。
聚合物合成和分析:
- Meerendonk 等人 (2005) 研究了聚环己烯碳酸酯的链微观结构和反应机理,该聚合物是用各种锌催化剂合成的。这项研究增强了对聚合物合成及其潜在应用的理解 (Meerendonk 等人,2005)。
有机化学动力学研究:
- Castro 等人 (2003) 研究了涉及 4-甲基苯基和 4-氯苯基 4-硝基苯基碳酸酯的氨解反应的动力学和机理,促进了对有机化学反应机理的深入理解 (Castro 等人,2003)。
抗癌和抗氧化研究:
- Sayed 等人 (2021) 的研究重点是合成带有硝基苯基基团的四氢异喹啉,其中包括对其抗癌和抗氧化特性的研究,突出了这些化合物的潜在医学应用 (Sayed 等人,2021)。
电化学应用:
- Tobishima 等人 (2003) 探讨了电解质添加剂(包括环己基苯)对可充电锂电池的安全性和循环寿命的影响。这项研究对于电池技术和储能系统具有重要意义 (Tobishima 等人,2003)。
属性
IUPAC Name |
cyclohexyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-13(18-11-4-2-1-3-5-11)19-12-8-6-10(7-9-12)14(16)17/h6-9,11H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGDMUVJXIBLHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

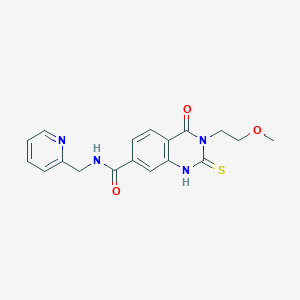
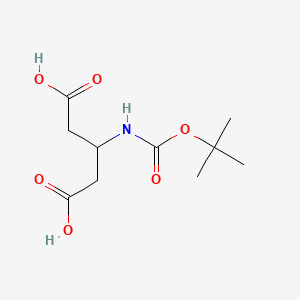
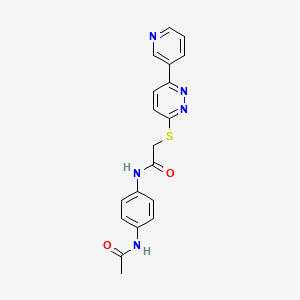
![1'-(3,5-dimethylisoxazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2792519.png)

![3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide](/img/structure/B2792523.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2792524.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2792526.png)
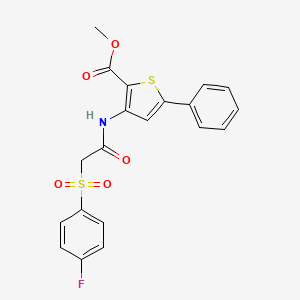
![2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid](/img/structure/B2792534.png)
![1-[4-(2-Methoxyethyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2792535.png)
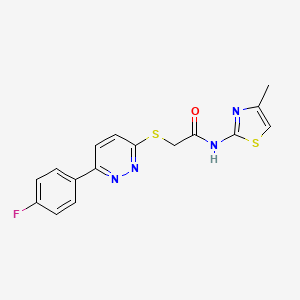

![4-{[(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl]sulfanyl}phenyl methyl ether](/img/structure/B2792538.png)